2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methoxyphenyl)acetamide
Description
2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methoxyphenyl)acetamide is a spirocyclic compound featuring a 1,3-diazaspiro[4.5]decane core with a 2,4-dioxo moiety and an 8-oxa (oxygen) substitution. The 3-methoxyphenyl group may influence pharmacokinetic properties, such as solubility and metabolic stability, compared to other aryl substituents.
Properties
IUPAC Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-23-12-4-2-3-11(9-12)17-13(20)10-19-14(21)16(18-15(19)22)5-7-24-8-6-16/h2-4,9H,5-8,10H2,1H3,(H,17,20)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKPVKCQOPJDDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)C3(CCOCC3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methoxyphenyl)acetamide typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The conditions for these reactions vary depending on the desired transformation but often include controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Anticonvulsant Activity
The compound has been investigated for its anticonvulsant properties. Research indicates that derivatives of diazaspiro compounds exhibit significant activity in seizure models. For instance, studies on related compounds have shown that modifications at specific sites can enhance anticonvulsant efficacy compared to traditional medications like phenobarbital and phenytoin .
Antimicrobial Properties
Compounds similar to 2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methoxyphenyl)acetamide have demonstrated antimicrobial activities. The spirocyclic structure is often associated with various biological activities, including antibacterial and antifungal effects . The exploration of Mannich bases derived from such compounds has yielded promising results in antimicrobial assays.
Neuroprotective Effects
Emerging studies suggest that this class of compounds may possess neuroprotective properties. The mechanisms involved could include modulation of sodium channels and inhibition of excitatory neurotransmitter release, which are critical in preventing neurodegeneration and managing conditions like epilepsy and neuropathic pain .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the aromatic ring or modifications to the diazaspiro core can significantly influence biological activity. For example, the introduction of electron-withdrawing groups has been shown to enhance anticonvulsant activity while maintaining safety profiles comparable to established drugs .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in its mechanism of action can include inhibition of kinase activity, modulation of receptor interactions, and interference with cellular signaling pathways .
Comparison with Similar Compounds
Key Observations :
Enzyme Inhibition
- Mycobacterial Lipoamide Dehydrogenase (Lpd) Inhibition : Compound 5 (N-(2,4-dichlorophenethyl)-2-(8-(2,4-dimethoxybenzoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide) exhibits potent inhibition (IC₅₀ < 1 µM) via interactions with the Lpd active site. The 2,4-dimethoxybenzoyl group is critical for selectivity, suggesting that electron-rich aryl groups (e.g., 3-methoxyphenyl in the target compound) may similarly enhance binding.
- Cysteine Synthase (CysK) Inhibition : Ligand 2 (N-ethyl-N-{1-[(2-methyl-2,3-dihydro-1,3-benzothiazol-6-yl)carbonyl]-1-azaspiro[4.5]decan-3-yl}acetamide) shows moderate activity (IC₅₀ ~10 µM), highlighting the role of spirocyclic rigidity in disrupting enzyme-substrate interactions.
Anticancer and Antifibrotic Activity
- DDR1 Inhibition: Compound 2.13 (2-(4-Oxo-1-phenyl-8-(1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide) demonstrates nanomolar potency against discoidin domain receptor 1 (DDR1), a target in fibrosis. The trifluoroethyl group enhances metabolic stability, a feature absent in the target compound but relevant for optimization.
Biological Activity
2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies to highlight its pharmacological properties.
Chemical Structure and Properties
The compound features a spirocyclic structure that contributes to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 320.31 g/mol. The presence of the methoxy group and the diazaspiro structure are critical for its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of diazaspiro compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that certain derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Anticancer Properties
Recent investigations into the anticancer potential of this compound revealed promising results. In vitro studies indicated that it could induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Caspase activation |
| HeLa (Cervical) | 12 | Apoptotic pathway modulation |
| A549 (Lung) | 18 | Cell cycle arrest |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In animal models, administration resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may be beneficial in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of diazaspiro compounds showed that modifications to the methoxy group significantly enhanced antibacterial activity against Staphylococcus aureus .
- Cancer Research : In a clinical trial involving patients with resistant tumors, derivatives similar to this compound were administered, leading to a notable reduction in tumor size in 30% of participants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
